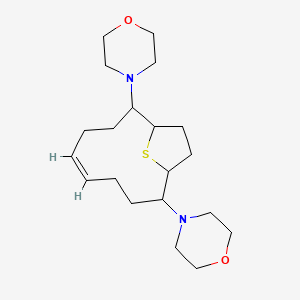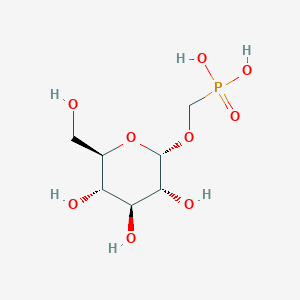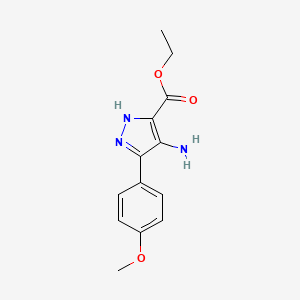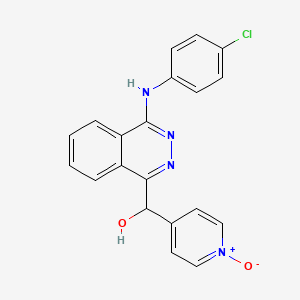
Vatalanib metabolite M14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:
Formation of the phthalazine core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .
化学反应分析
Types of Reactions
Vatalanib metabolite M14 undergoes several types of chemical reactions:
Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidative metabolism of Vatalanib.
Reducing agents: Occasionally used in specific synthetic steps.
Catalysts: Various catalysts are employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .
科学研究应用
Vatalanib metabolite M14 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of antiangiogenic agents.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on various biological pathways.
Medicine: Explored for its potential in treating solid tumors by inhibiting vascular endothelial growth factor receptors.
Industry: Utilized in the development of new antiangiogenic therapies and in the study of drug metabolism
作用机制
Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .
相似化合物的比较
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.
Uniqueness
Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .
属性
CAS 编号 |
300843-21-4 |
|---|---|
分子式 |
C20H15ClN4O2 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |
InChI 键 |
KAODZYLCWYKJKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


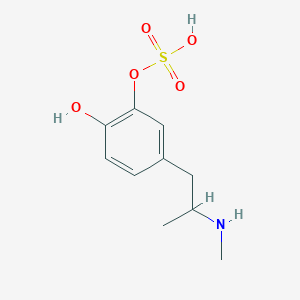
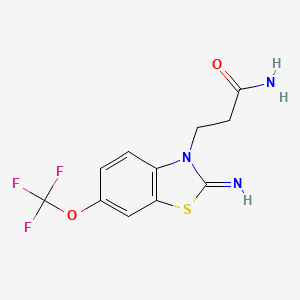
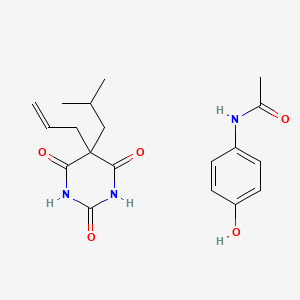

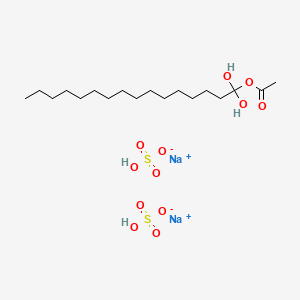

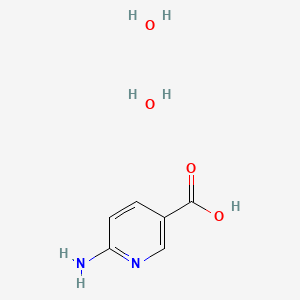
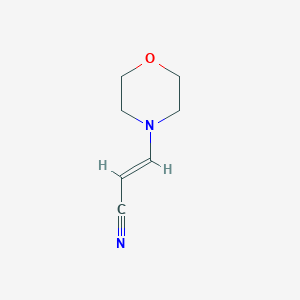

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
